molecular formula C10H20N2O B7933581 N-(2-Ethylamino-cyclohexyl)-acetamide

N-(2-Ethylamino-cyclohexyl)-acetamide

Cat. No.: B7933581
M. Wt: 184.28 g/mol
InChI Key: HFYWUIQEICXBHW-UHFFFAOYSA-N
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Description

N-(2-Ethylamino-cyclohexyl)-acetamide (IUPAC name: 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride) is a substituted acetamide derivative with a cyclohexylamine backbone. Its molecular formula is C₁₀H₂₁ClN₂O, with an average molecular mass of 220.741 g/mol . The compound features an ethylamino group attached to the cyclohexyl ring and an acetamide moiety, which contributes to its unique physicochemical and pharmacological properties. It is synthesized via nucleophilic substitution or multicomponent reactions, as seen in related cyclohexyl acetamide derivatives .

Key structural attributes include:

  • Cyclohexyl ring: Provides conformational rigidity.
  • Acetamide group: Facilitates interactions with biological targets (e.g., enzymes or receptors).

Properties

IUPAC Name

N-[2-(ethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11-9-6-4-5-7-10(9)12-8(2)13/h9-11H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYWUIQEICXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylamino-cyclohexyl)-acetamide typically involves the reaction of 2-ethylamino-cyclohexanol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-Ethylamino-cyclohexyl)-acetamide has diverse applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Molecular Formula Substituents Key Features Reference
N-(2-Ethylamino-cyclohexyl)-acetamide C₁₀H₂₁ClN₂O Cyclohexyl, ethylamino, acetamide Rigid backbone, polar substituents
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide C₈H₅Cl₄NO 3-Cl phenyl, trichloroacetamide Electron-withdrawing groups, planar
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide C₁₇H₂₄N₂O₂ Benzyl, cyclohexylamino Bulky substituents, enhanced lipophilicity
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide C₁₄H₁₉ClN₂O 2-Cl phenyl, cyclohexyl Halogenated aromatic ring, potential antibacterial activity
N-(2-Bromocyclohexyl)-2-phenoxyacetamide C₁₅H₂₀BrNO₂ Bromocyclohexyl, phenoxy Bromine substitution, increased reactivity
Key Observations:
  • Electron-withdrawing vs. electron-donating groups: Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (with Cl and trichloromethyl groups) exhibit altered crystal packing due to electron-withdrawing effects . In contrast, ethylamino groups in the target compound may enhance solubility and hydrogen-bonding capacity.
  • Aromatic vs.
  • Halogenation: Bromine or chlorine atoms (e.g., in and ) may enhance antibacterial or anti-inflammatory activities compared to non-halogenated analogs.

Pharmacological Activities

  • Analgesic and anti-inflammatory effects: Phenoxy acetamide derivatives (e.g., N-(2-bromocyclohexyl)-2-phenoxyacetamide) demonstrated notable anti-inflammatory and analgesic activities, comparable to paracetamol in some cases .
  • Enzyme inhibition: Acetamides with sulfonamide groups (e.g., N-[4-(piperazinylsulfonyl)phenyl]acetamide) showed anti-hypernociceptive activity, likely via COX-2 inhibition .

Physicochemical Properties

  • Solubility: The ethylamino group in this compound may improve water solubility compared to halogenated or aromatic analogs .
  • Thermal stability : Trichloro-acetamide derivatives (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) exhibit higher melting points (>200°C) due to strong intermolecular halogen bonds .
  • Hydrogen bonding: Cyclohexyl and hydroxyethyl substituents (e.g., in 2-amino-N-(2-hydroxyethyl)acetamide) facilitate hydrogen-bonding networks, influencing crystal packing and stability .

Biological Activity

N-(2-Ethylamino-cyclohexyl)-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H24N2O and a molecular weight of 228.33 g/mol, this compound features an ethyl group and a cyclohexyl ring, which are critical for its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound is characterized by the following features:

  • Ethylamino Group : This moiety is believed to enhance the compound's interaction with neurotransmitter systems.
  • Cyclohexyl Ring : Provides structural rigidity and influences the compound's pharmacokinetic properties.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in pharmacology. The potential applications include:

  • Neurological Disorders : The compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting utility in mood modulation and pain management.
  • Analgesic and Anti-inflammatory Effects : Given the structural similarities to known analgesics, it is hypothesized that this compound may possess similar properties.

The exact mechanism of action remains under investigation; however, it is believed that the compound modulates enzyme activity and receptor binding, leading to various biological effects. Further studies are required to elucidate these pathways comprehensively.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(2-Methylamino-cyclohexyl)-acetamideC12H25N2OPotential analgesic properties
N-(2-Dimethylamino-cyclohexyl)-acetamideC12H26N2OStudied for its anti-inflammatory effects
N-(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl esterC14H27N3O2Investigated for neuroprotective effects

The unique combination of cyclohexane and ethylamino functionalities in this compound may confer distinct pharmacological properties compared to these similar compounds.

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